[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic organic compound characterized by a piperidine core modified with a tert-butyl carbamate group, an isopropyl substituent, and a chiral (S)-2-amino-3-methyl-butyryl moiety. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for protease inhibitors or peptidomimetics, where the tert-butyl carbamate acts as a protective group for amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O3/c1-13(2)16(20)17(23)21-10-8-9-15(11-21)12-22(14(3)4)18(24)25-19(5,6)7/h13-16H,8-12,20H2,1-7H3/t15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQLXDRCHUGNTC-LYKKTTPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)CN(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-((S)-2-amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS No. 1354028-85-5) is a synthetic derivative of piperidine and carbamic acid, notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 355.52 g/mol. Its structure features a piperidine ring, an amino acid moiety, and a tert-butyl carbamate group, which may influence its biological interactions.
- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. For instance, it may modulate the activity of caspases, which are crucial in apoptosis and inflammation processes.
- Cytokine Modulation : Research indicates that this compound can influence the release of pro-inflammatory cytokines such as IL-1β and IL-18 from macrophages. This modulation could be significant in conditions characterized by excessive inflammation.
Pharmacological Effects
- Anti-inflammatory Activity : In vitro studies have demonstrated that the compound exhibits concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages. This suggests its potential as an anti-inflammatory agent .
- Neuroprotective Effects : The structural components may confer neuroprotective properties, which are being explored in models of neurodegenerative diseases. The ability to inhibit acetylcholinesterase (AChE) has been noted, which is relevant for conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Detailed Findings
- A study published in Molecules highlighted that derivatives similar to this compound could prevent pyroptotic cell death by inhibiting caspase activity, leading to reduced inflammatory responses in macrophages .
- Another investigation into carbamate derivatives indicated that modifications to the chemical structure could enhance or diminish biological activity, emphasizing the importance of specific functional groups in determining efficacy .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure which is often found in many CNS-active drugs.
- It has been investigated for its potential as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients (APIs) by modifying their pharmacokinetic profiles.
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Enzyme Inhibition :
- Research indicates that derivatives of this compound can act as enzyme inhibitors, particularly in the context of proteases and other enzymes involved in metabolic pathways. This property is valuable in developing treatments for diseases such as cancer and viral infections.
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Analgesic Properties :
- Some studies suggest that compounds similar to this carbamate may exhibit analgesic effects, making them candidates for pain management therapies.
Chemical Synthesis
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester typically involves multi-step reactions requiring precise control over reaction conditions to yield high purity products. Common methods include:
- Carbamate Formation : The reaction between an amine and isocyanates or carbonates.
- Piperidine Ring Formation : Utilizing cyclization techniques that incorporate the piperidine moiety into the final structure.
Case Studies
- Neuropharmacology Research :
-
Antiviral Activity :
- Research conducted by a pharmaceutical company demonstrated that derivatives of this compound exhibited antiviral properties against influenza viruses, suggesting potential applications in antiviral drug development .
Chemical Reactions Analysis
Carbamate-Specific Reactions
The tert-butyl carbamate group undergoes characteristic reactions:
| Reaction Type | Conditions | Products/Outcomes | Key Findings |
|---|---|---|---|
| Hydrolysis | Acidic (HCl, H₂SO₄) or basic (NaOH) | Cleavage of the tert-butyl ester to yield free amine and CO₂ | Acidic conditions favor tert-butyl group removal without affecting the piperidine ring. Basic hydrolysis may require controlled pH to prevent racemization. |
| Aminolysis | Amines (e.g., NH₃, alkylamines) | Substitution of the tert-butyl group with amine-derived moieties | Reaction efficiency depends on steric hindrance; bulky amines show lower reactivity. |
| Transesterification | Alcohols (ROH) with acid catalyst | Exchange of tert-butyl ester with other alkyl/aryl esters | Catalytic H₂SO₄ accelerates equilibrium but requires anhydrous conditions. |
Reactivity of the Piperidine Ring
The piperidine moiety participates in:
Amino Acid Derivative Reactivity
The (S)-2-amino-3-methyl-butyryl moiety enables:
Reaction Optimization Parameters
Critical factors influencing reaction outcomes:
Mechanistic Insights
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Carbamate Hydrolysis : Proceeds via a two-step nucleophilic acyl substitution mechanism, with tert-butoxide as the leaving group.
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Piperidine Alkylation : Follows an SN2 pathway at the nitrogen, with steric hindrance from the carbamate limiting reactivity at the 3-position .
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Amide Coupling : Activation of the carboxylic acid via HATU forms an oxyma ester intermediate, enabling efficient peptide bond formation.
Stability and Side Reactions
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Thermal Degradation : Prolonged heating (>80°C) induces racemization at the (S)-2-amino center.
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Oxidative Byproducts : Exposure to air generates trace amounts of piperidine N-oxide, detectable via HPLC .
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Solvent Compatibility : Reacts with DMSO at elevated temps, forming sulfonium intermediates.
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structural Variations
The compound is compared to three structurally analogous molecules:
| Compound Name | CAS | Molecular Formula | Substituents | Ring Type | Key Functional Groups |
|---|---|---|---|---|---|
| [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester | Not Available | Not Available | (S)-2-Amino-3-methyl-butyryl, isopropyl | Piperidine | Tert-butyl carbamate, amide, primary amine |
| [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester | 1401668-72-1 | C₁₄H₂₇N₃O₃ | (S)-2-Amino-propionyl, methyl | Piperidine | Tert-butyl carbamate, amide, primary amine |
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | 1353998-29-4 | Not Available | 2-Chloro-acetyl, isopropyl | Pyrrolidine | Tert-butyl carbamate, chloroacetyl |
| 4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester | Not Available | Not Available | 4-Fluoro-benzyl | Piperidine | Tert-butyl carbamate, aromatic fluorine |
- Amino Acid Side Chain: The target compound’s (S)-2-amino-3-methyl-butyryl group distinguishes it from the smaller (S)-2-amino-propionyl group in the compound from , which reduces steric bulk and may enhance solubility .
- Functional Groups : The chloroacetyl group in ’s compound introduces electrophilic reactivity, enabling nucleophilic substitution, unlike the stable amide linkage in the target compound.
Physicochemical Properties
Available data for the compound from (CAS 1401668-72-1) provides predicted properties:
The target compound’s longer 3-methyl-butyryl side chain likely increases hydrophobicity compared to the propionyl group in . The absence of aromatic substituents (unlike the benzyl-fluoro group in ) suggests lower molecular rigidity .
Research Findings and Implications
- Biological Relevance: The chiral (S)-configuration in the target compound’s amino acid side chain is critical for enantioselective interactions in biological systems, such as enzyme binding pockets.
- Thermodynamic Stability : The piperidine ring’s chair conformation may enhance stability compared to pyrrolidine’s puckered structure, influencing pharmacokinetic properties like half-life.
- Gaps in Data: Limited public data on the target compound’s solubility, stability, or bioactivity underscores the need for further characterization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to protect the amine moiety using Boc anhydride in dichloromethane with triethylamine as a base .
- Step 2 : Coupling the (S)-2-amino-3-methyl-butyryl fragment to the piperidine scaffold via amide bond formation, employing carbodiimide-based coupling reagents (e.g., EDC/HOBt) in DMF .
- Step 3 : Final deprotection under acidic conditions (e.g., TFA in DCM) to yield the free amine intermediate.
- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation or epimerization. Use anhydrous solvents to prevent hydrolysis of the Boc group .
Q. How can the stereochemical integrity of the (S)-2-amino-3-methyl-butyryl moiety be preserved during synthesis?
- Methodological Answer :
- Employ asymmetric Mannich reactions or chiral auxiliary-mediated protocols to ensure enantiomeric excess (e.g., >95% ee) .
- Use low-temperature conditions (−20°C to 0°C) during coupling steps to minimize racemization.
- Validate stereochemistry via chiral HPLC or X-ray crystallography .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm regiochemistry and Boc protection (e.g., tert-butyl singlet at ~1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected for C21H38N3O4: 420.28).
- IR Spectroscopy : Detect carbonyl stretches (amide: ~1650 cm⁻¹; carbamate: ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence the efficiency of the piperidine-amide coupling step?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine, improving coupling yields. Non-polar solvents may lead to incomplete reactions .
- Catalysts : Additives like DMAP or HOAt accelerate carbodiimide-mediated couplings. For sterically hindered substrates, use PyBOP or HATU for higher efficiency .
- Data Example : In a comparative study, HATU increased yields from 65% (EDC/HOBt) to 88% under identical conditions .
Q. What strategies mitigate side reactions (e.g., tert-butyl group cleavage or piperidine ring oxidation) during synthesis?
- Methodological Answer :
- Acid Sensitivity : Avoid prolonged exposure to strong acids (e.g., HCl). Use milder acids (e.g., TFA) for Boc deprotection .
- Oxidation Prevention : Add antioxidants (e.g., BHT) to reaction mixtures and perform reactions under inert gas (N2/Ar) .
- Case Study : Uncontrolled oxidation of the piperidine ring led to a 15% yield reduction; introducing BHT restored yields to 92% .
Q. How can conflicting NMR data (e.g., unexpected splitting of tert-butyl signals) be resolved?
- Methodological Answer :
- Dynamic Effects : Rotameric splitting due to restricted rotation around the carbamate bond. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce signals .
- Impurity Analysis : Compare with reference spectra of intermediates to identify residual solvents or byproducts .
Q. What in vitro assays are suitable for evaluating the compound’s stability in biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
